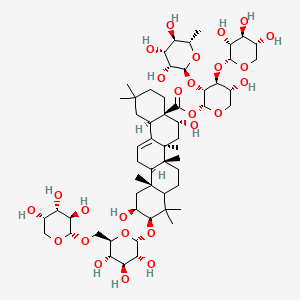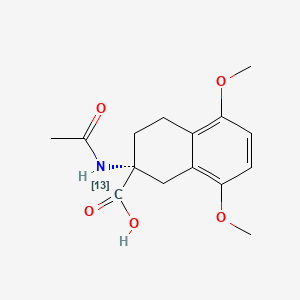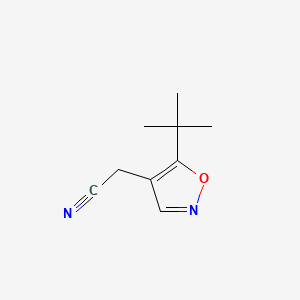
1,10-Dibromodecane-D20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dibromodecane-D20 is the deuterium labeled 1,10-Dibromodecan . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
1,10-Dibromodecane can be synthesized from 1,10-Decanediol . The deuterium labeled version, 1,10-Dibromodecane-D20, is likely synthesized through a similar process with deuterium incorporation.Molecular Structure Analysis
The molecular formula of 1,10-Dibromodecane-D20 is C10D20Br2 . The structure includes a ten-carbon chain with bromine atoms attached at the first and tenth carbons, and all the hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-Dibromodecane include a density of 1.4±0.1 g/cm3, boiling point of 297.9±8.0 °C at 760 mmHg, and a flash point of 153.4±17.7 °C . The properties of 1,10-Dibromodecane-D20 would be similar, but the exact values may vary due to the presence of deuterium .科学的研究の応用
Crystal Structure and Infrared Intensity Analysis : A study by Kanesaka et al. (2004) detailed the crystal structure of 1,10-dibromodecane, revealing its monoclinic system properties and providing insights into molecular interactions based on infrared spectra in different states (Kanesaka et al., 2004).
Electrochemical Reduction Studies : Bart and Peters (1990) investigated the electrochemical reduction of 1,10-dibromodecane at mercury cathodes in dimethylformamide, contributing to understanding the reduction process and potential applications in electrochemistry (Bart & Peters, 1990).
Molecular Dynamics Simulation : George and Harris (1994) conducted a molecular dynamics simulation of the 1,10-dibromodecane/urea inclusion compound, providing insights into the structural properties of 1,10-dibromodecane molecules within the urea tunnel structure (George & Harris, 1994).
Polymerization Reaction Kinetics : Bedle et al. (1998) focused on the reaction kinetics of a condensation polymer between 1,10-dibromodecane and hexamethylenediamine, which is useful as a bile acid sequestrant for treating elevated cholesterol (Bedle et al., 1998).
Guest Molecules in Urea Inclusion Compounds : Research by Aliev et al. (1996) utilized X-ray diffraction and solid-state NMR to study the structural and dynamic properties of the 1,10-dibromodecane/urea inclusion compound (Aliev et al., 1996).
Conformations and Orientational Order in Nematic Melt : A study by Sherwood et al. (1994) examined the conformations and orientational order of 1,10-dibromodecane-D20 in a nematic melt, contributing to the understanding of liquid crystalline properties (Sherwood et al., 1994).
Solid-State NMR Studies on Guest Ordering and Dynamics : Yang and Müller (2007) used solid-state NMR spectroscopy to explore the guest dynamics and conformational order of 1,10-dibromodecane in urea inclusion compounds (Yang & Müller, 2007).
Photocatalytic Degradation of Chlorinated Alkanes : El-Morsi et al. (2000) studied the photocatalytic degradation of 1,10-dichlorodecane in aqueous suspensions of TiO2, indicating potential environmental applications (El-Morsi et al., 2000).
Safety and Hazards
作用機序
Target of Action
1,10-Dibromodecane-D20 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds are often used in drug development for their unique properties . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which can potentially affect the metabolic stability of a drug .
Biochemical Pathways
Deuterium-labeled compounds are often used as tracers in biochemical studies to track the metabolic pathways of drugs .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This is due to the stronger carbon-deuterium bonds, which can result in slower metabolism and potentially improved pharmacokinetic properties .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical studies .
Action Environment
Like other deuterium-labeled compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQHJCOHNAFHRE-KHKAULECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Dibromodecane-D20 | |
Q & A
A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the 1,10-dibromodecane-D20 allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []
A: Deuteron NMR reveals that the C-D bonds within the 1,10-dibromodecane-D20 units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the 1,10-dibromodecane-D20 spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)




![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)



